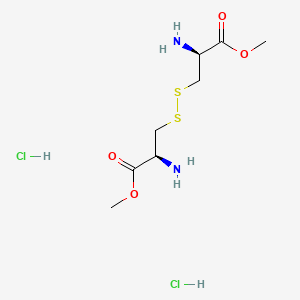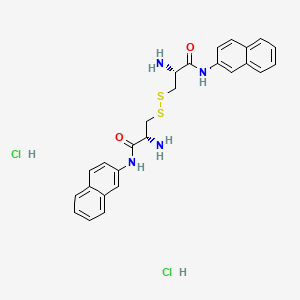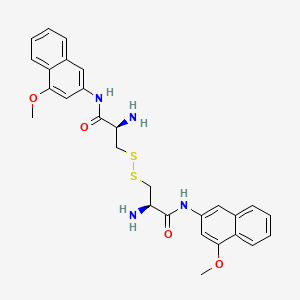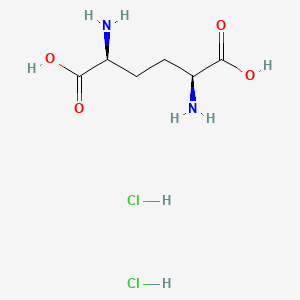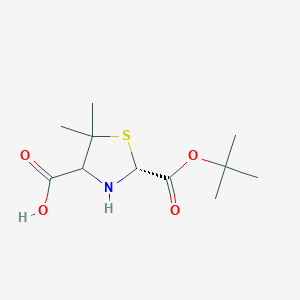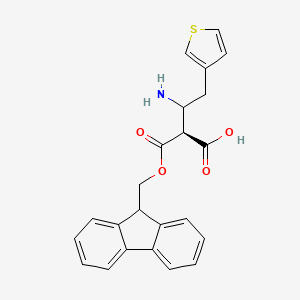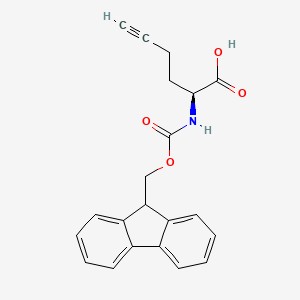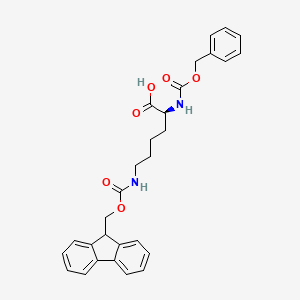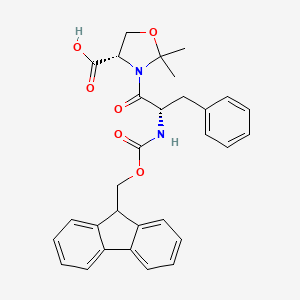
Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH is a novel peptide synthesized by the Fmoc (9-fluorenylmethoxycarbonyl) chemistry method. This peptide is a derivative of the amino acid sequence of phenylalanine, serine, and proline and is used for a variety of applications in scientific research. It is a valuable tool for structural and functional studies as it is stable, soluble, and can be synthesized in high yields.
Wissenschaftliche Forschungsanwendungen
Pseudo-prolines (psi Pro) are used as a temporary protection technique for amino acid side chains in solid-phase peptide synthesis (SPPS). The incorporation of these novel building blocks, like Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH, helps in solubilizing otherwise sparingly or completely insoluble peptides. This technique is particularly useful for accessing large peptides by convergent strategies and chemoselective ligation techniques (Mutter et al., 1995).
Fmoc-Phe derivatives have been used in the development of HIV-1 protease inhibitors. These peptidomimetics show potential in inhibiting HIV replication in cell culture, demonstrating the importance of Fmoc-Phe derivatives in medicinal chemistry (Marastoni et al., 2001).
Fmoc-pSer-Psi[(Z)CHC]-Pro-(2)-N-(3)-ethylaminoindole, a phosphorylated prodrug, showed moderate inhibition towards the mitotic regulator, Pin1, indicating its potential in cancer treatment. The modification of charged phosphate to bis-pivaloyloxymethyl (POM) phosphate improved the antiproliferative activity towards ovarian cancer cells (Zhao & Etzkorn, 2007).
The C-terminal modification of Fmoc-Phe derivatives, including fluorinated derivatives like pentafluorophenylalanine (F(5)-Phe), significantly affects their self-assembly and hydrogelation behavior. These findings are crucial for the development of low molecular weight hydrogelators for gelation of complex buffered media (Ryan et al., 2011).
Fmoc-Phe derivatives have been shown to undergo efficient self-assembly, promoting hydrogelation in aqueous solvents. This is an expanding area of study, particularly relevant for biomedical applications (Rajbhandary et al., 2017).
In the context of solid-phase peptide synthesis, Fmoc amino acid chlorides can be used along with 1-hydroxybenzotriazole potassium salt (KOBt) instead of the routinely employed mixtures of base and catalyst. This method is fast and racemization-free, highlighting the utility of Fmoc-Phe derivatives in peptide synthesis (Sivanandaiah et al., 1994).
The development of Fmoc-protected amino acid-based hydrogels has been explored for the incorporation and stabilization of functionalized single-walled carbon nanotubes within the gel phase, indicating the potential of Fmoc-Phe derivatives in creating hybrid nanomaterials (Roy & Banerjee, 2012).
Eigenschaften
IUPAC Name |
(4S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N2O6/c1-30(2)32(26(18-38-30)28(34)35)27(33)25(16-19-10-4-3-5-11-19)31-29(36)37-17-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h3-15,24-26H,16-18H2,1-2H3,(H,31,36)(H,34,35)/t25-,26-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJUKTSKOYOXMZ-UIOOFZCWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C(=O)O)C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@@H](CO1)C(=O)O)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


